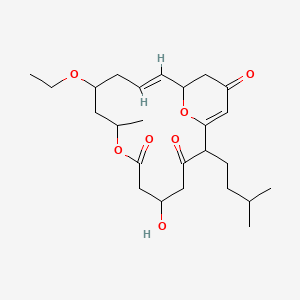![molecular formula C19H21NO3 B12412146 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of D-phenylalanine, where the hydrogen atoms are replaced with deuterium (d7), making it useful for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 involves several steps, starting with the protection of the amino group of D-phenylalanineThe final step involves the incorporation of deuterium atoms to achieve the d7 labeling .
Industrial Production Methods
Industrial production of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Utilized in the production of stable isotope-labeled compounds for various analytical purposes.
Mechanism of Action
The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium labeling allows for precise tracking and analysis of metabolic processes. Molecular targets and pathways include amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine: The non-deuterated version of the compound.
N–[4-(1-Methylethyl)benzoyl]-L-phenylalanine: The L-isomer of the compound.
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d5: A similar compound with fewer deuterium atoms.
Uniqueness
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is unique due to its complete deuterium labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated and partially deuterated counterparts .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2R)-2-[[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1/i1D3,2D3,13D |
InChI Key |
CMPHSKQRGJSKJX-REFMITASSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


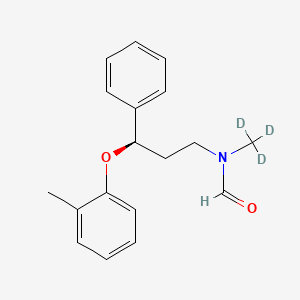
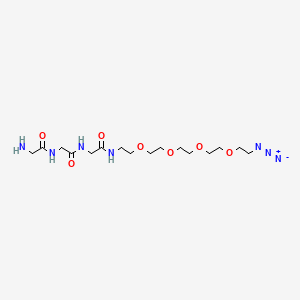
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)

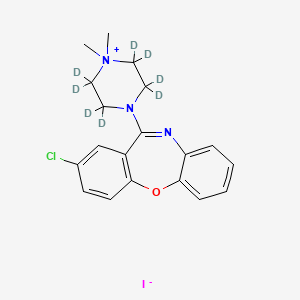
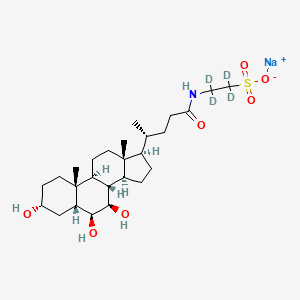
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
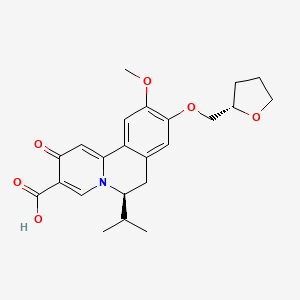
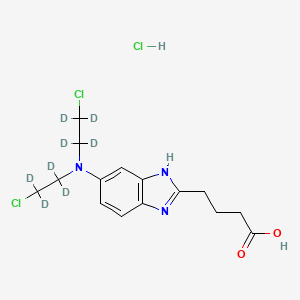
octadec-9-enamide](/img/structure/B12412110.png)
